Laminine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Laminine is a glycoprotein that is a crucial component of the extracellular matrix in animals. It plays a vital role in cell differentiation, migration, and adhesion. This compound is a heterotrimeric protein composed of three different chains (α, β, and γ) and is essential for the structural scaffolding of almost every tissue in an organism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Laminine is typically extracted from natural sources rather than synthesized chemically due to its complex structure. One common source is the Engelbreth-Holm-Swarm (EHS) tumor tissue, from which this compound can be extracted using neutral buffers containing 0.5 M sodium chloride or 10 mM ethylenediaminetetraacetic acid (EDTA) .
Industrial Production Methods
In industrial settings, this compound is produced through recombinant DNA technology. This involves inserting the genes encoding the α, β, and γ chains into host cells, which then express and assemble the this compound protein. The recombinant this compound is then purified using chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Laminine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized by reactive oxygen species, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reducing agents like dithiothreitol (DTT) can break these disulfide bonds, altering the protein’s structure.
Substitution: This compound can undergo substitution reactions where specific amino acids are replaced by others through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are used as reducing agents.
Substitution: Site-directed mutagenesis is performed using polymerase chain reaction (PCR) and specific primers.
Major Products Formed
The major products formed from these reactions include various isoforms of this compound with altered structural and functional properties .
Scientific Research Applications
Laminine has a wide range of applications in scientific research:
Chemistry: Used as a model protein to study protein-protein interactions and the effects of post-translational modifications.
Biology: Plays a crucial role in cell culture systems, providing a substrate for cell adhesion and growth.
Medicine: Investigated for its potential in regenerative medicine, particularly in wound healing and tissue engineering.
Industry: Used in the production of biomaterials and as a coating for cell culture surfaces to enhance cell attachment and proliferation
Mechanism of Action
Laminine exerts its effects by binding to cell surface receptors such as integrins and dystroglycan. This binding triggers intracellular signaling pathways that regulate cell adhesion, migration, and differentiation. The α, β, and γ chains of this compound interact with various molecular targets, including integrins and other extracellular matrix proteins, to mediate these effects .
Comparison with Similar Compounds
Laminine is unique among extracellular matrix proteins due to its heterotrimeric structure and its ability to form a cross-shaped molecule. Similar compounds include:
Fibronectin: Another glycoprotein involved in cell adhesion and migration but lacks the trimeric structure of this compound.
Collagen: A major structural protein in the extracellular matrix, but it forms triple helices rather than the cruciform structure of this compound.
Elastin: Provides elasticity to tissues but does not have the same cell adhesion properties as this compound
This compound’s unique structure and multifunctional properties make it a critical component of the extracellular matrix and a valuable tool in scientific research and industrial applications.
Properties
CAS No. |
2408-79-9 |
---|---|
Molecular Formula |
C9H20N2O2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
2-amino-6-(trimethylazaniumyl)hexanoate |
InChI |
InChI=1S/C9H20N2O2/c1-11(2,3)7-5-4-6-8(10)9(12)13/h8H,4-7,10H2,1-3H3 |
InChI Key |
MXNRLFUSFKVQSK-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCCCC(C(=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.